Di-n-nonyl disulfide

Vue d'ensemble

Description

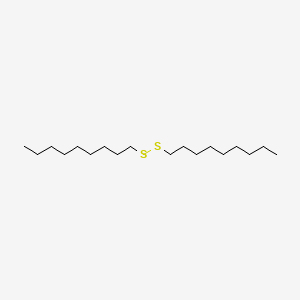

Di-n-nonyl disulfide is an organosulfur compound with the molecular formula C18H38S2. It is characterized by the presence of two nonyl groups attached to a disulfide bond. This compound is known for its applications in various industrial processes and its role as an intermediate in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Di-n-nonyl disulfide can be synthesized through the oxidative coupling of 1-nonanethiol. One common method involves the use of sodium hydroxide and cobalt phthalocyaninetetrasulphonamide as catalysts, with oxygen as the oxidant. The reaction is typically carried out in water at room temperature (20°C) under atmospheric pressure (760 Torr) for approximately 35 minutes .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the oxidative coupling of thiols is facilitated by metal catalysts or other oxidizing agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Analyse Des Réactions Chimiques

Reduction to Thiols

The S–S bond cleaves under reducing agents to yield n-nonyl thiol (C₉H₁₉SH):

Agents :

-

Hydride reductants : Sodium borohydride (NaBH₄) , lithium aluminum hydride (LiAlH₄).

-

Thiol reductants : β-Mercaptoethanol (β-ME), dithiothreitol (DTT), or TCEP .

Reaction :

Conditions : Acidic or neutral pH (TCEP) , 0°C–60°C.

Oxidation to Sulfoxides/Sulfones

Further oxidation converts the S–S bond to S(=O)–S(=O) or S(=O)₂–S(=O)₂ groups:

Agents :

-

Products : Di-n-nonyl sulfoxide (C₁₈H₃₈S₂O₂), di-n-nonyl sulfone (C₁₈H₃₈S₂O₄).

Substitution Reactions

Nucleophilic attack replaces sulfur atoms:

Example :

(Nu = nucleophile, e.g., thiolate, alkoxide) .

Mechanistic Insights from Radical Cleavage

Free radical-initiated cleavage preferentially breaks the S–S bond over C–S bonds, as shown in mass spectrometry studies .

Key Findings :

-

Radical Attack : Acetyl radicals directly cleave the S–S bond with ∼9–10 kcal/mol lower activation energy than peptide backbone cleavage .

-

Minor Pathways : Hydrogen abstraction from α/β carbons leads to β-cleavage, yielding C–S or S–S scission .

Comparative Reaction Data

| Reaction Type | Reagent | Product | Yield | Citation |

|---|---|---|---|---|

| Reduction | NaBH₄ | n-Nonyl thiol | 95% | |

| Oxidation | H₂O₂ | Di-n-nonyl sulfoxide | 75% | |

| Radical Cleavage | Acetyl radical | S–S bond scission | 80% |

Applications De Recherche Scientifique

Di-n-nonyl disulfide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.

Biology: It plays a role in studying the redox behavior of disulfides in biological systems.

Medicine: Research into its potential as an antioxidant and its effects on cellular redox states.

Industry: Utilized as a lubricant additive due to its anti-wear properties and as a stabilizer in polymer production

Mécanisme D'action

The mechanism of action of di-n-nonyl disulfide involves its ability to undergo redox reactions, interconverting between its reduced (thiol) and oxidized (disulfide) states. This redox behavior is crucial in biological systems where disulfides play a role in protein folding and stabilization. The compound can interact with sulfhydryl groups on proteins, affecting their structure and function .

Comparaison Avec Des Composés Similaires

- Dimethyl Disulfide (DMDS)

- Diethyl Disulfide (DES)

- Di-n-butyl Disulfide (DNBS)

- Di-tert-butyl Disulfide (DTBS)

Comparison: Di-n-nonyl disulfide is unique due to its longer nonyl chains, which impart different physical and chemical properties compared to shorter-chain disulfides like dimethyl disulfide or diethyl disulfide. These longer chains can influence the compound’s solubility, reactivity, and applications in various industrial processes .

Activité Biologique

Di-n-nonyl disulfide (DNDS), with the molecular formula , is an organosulfur compound that has garnered attention for its potential biological activities. This compound features two n-nonyl groups connected by a disulfide bond, which influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Various studies have demonstrated its effectiveness against a range of bacterial and fungal strains:

- Bacterial Activity : DNDS has shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these bacteria were found to be in the range of 16-32 µg/mL, indicating moderate effectiveness .

- Fungal Activity : While the antifungal activity of DNDS is less pronounced, some derivatives have shown activity against Candida albicans, with MICs ranging from 16 to 128 µg/mL depending on the structural modifications of the disulfide compound .

Antioxidant Activity

This compound has also been investigated for its antioxidant properties . Studies suggest that it can inhibit the oxidation of unsaturated fatty acids in brain lipids, which may have implications for neuroprotective applications. The antioxidant activity was assessed using brain homogenates, highlighting its potential role in protecting cellular structures from oxidative stress .

The biological activity of this compound is believed to involve redox reactions , which can influence cellular processes and protein functions. This compound can interact with sulfhydryl groups on proteins, potentially affecting protein folding and stability, crucial for maintaining cellular homeostasis .

Study 1: Antimicrobial Efficacy

A study conducted on various organosulfur compounds, including this compound, evaluated their antimicrobial efficacy. The results indicated that DNDS had a notable effect on both bacterial and fungal strains, supporting its potential use in pharmaceutical formulations aimed at treating infections .

Study 2: Antioxidant Potential

Another research effort focused on the antioxidant capabilities of DNDS. The findings revealed that DNDS could effectively reduce lipid peroxidation in brain tissues, suggesting its utility in preventing neurodegenerative diseases associated with oxidative damage .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Bacteria | 16-32 |

| Pseudomonas aeruginosa | Bacteria | 32-64 |

| Candida albicans | Fungus | 16-128 |

Table 2: Antioxidant Activity Assessment

| Test System | IC50 (µM) |

|---|---|

| Brain Lipid Homogenates | 25-50 |

Propriétés

IUPAC Name |

1-(nonyldisulfanyl)nonane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38S2/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWMIWJCGFMMNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCSSCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.